1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-8-13(9-7-12)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKFSMOEHNQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1h Indol 3 Yl 3 4 Methylbenzyl Urea
Established Synthetic Pathways for Urea (B33335) Formation Featuring Indole (B1671886) and Benzyl (B1604629) Moieties
The formation of the urea linkage in 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea can be achieved through several established synthetic methodologies for preparing unsymmetrical ureas. researchgate.netnih.gov The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
The most common and direct approach involves the reaction of an amine with an isocyanate. researchgate.net For the target compound, this can be accomplished via two primary routes:
Route A: The reaction of 3-aminoindole with 4-methylbenzyl isocyanate.
Route B: The reaction of 4-methylbenzylamine (B130917) with indol-3-yl isocyanate. The required indol-3-yl isocyanate can be generated from 3-aminoindole and a phosgene (B1210022) equivalent.
Another widely used method, which avoids the direct handling of potentially unstable isocyanates, is the reaction of amines with phosgene or its safer equivalents (e.g., triphosgene (B27547), carbonyldiimidazole). nih.gov This typically proceeds in a stepwise manner where one amine is first converted to a carbamoyl (B1232498) chloride intermediate, which is then reacted with the second amine.
Catalyst-free methods in aqueous media have also been developed, providing a greener alternative. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which can be adapted for the synthesis of N-substituted ureas in high yields and purity. rsc.org Furthermore, classic methods such as reacting an amine hydrochloride with an alkali metal cyanate (B1221674) or heating an amine with nitrourea (B1361781) in an aqueous alcohol solution represent foundational techniques for urea synthesis. njit.edu
More recent advancements include transition-metal-catalyzed carbonylation reactions. For instance, ruthenium catalysts have been used to synthesize unsymmetrical ureas from two different amines using methanol (B129727) as a C1 source under elevated temperatures. amazonaws.com This approach offers an alternative pathway that avoids the use of isocyanates or phosgene derivatives.
| Pathway | Reactants | Key Features | Reference |
|---|---|---|---|
| Isocyanate Addition | 3-Aminoindole + 4-Methylbenzyl isocyanate | Direct, high-yielding, and commonly used in laboratory scale synthesis. | researchgate.net |
| Phosgene Equivalent | 3-Aminoindole + 4-Methylbenzylamine + Phosgene equivalent | Versatile but involves toxic reagents; proceeds via a carbamoyl chloride intermediate. | nih.gov |
| In Situ Isocyanate Formation | 4-Methylbenzylamine + 3-Aminoindole + KOCN | Avoids isolation of potentially unstable isocyanates; can be performed in water. | rsc.org |
| Catalytic Carbonylation | 3-Aminoindole + 4-Methylbenzylamine + C1 Source (e.g., Methanol) + Ru-catalyst | Modern, phosgene-free method, but may require high temperatures and pressure. | amazonaws.com |
Optimization Strategies for Reaction Conditions and Yields in the Synthesis of the Chemical Compound
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation. numberanalytics.com Methodologies such as experimental design can be employed to systematically investigate the impact of various parameters. researchgate.net
Key parameters that influence the synthesis include:
Solvent: For reactions involving isocyanates, anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically preferred to prevent the hydrolysis of the isocyanate to a primary amine, which can lead to the formation of symmetrical urea byproducts.
Temperature: The reaction of amines with isocyanates is often exothermic and can typically be run at room temperature. However, for less reactive amines or in catalytic processes, heating may be necessary to achieve a reasonable reaction rate. For example, ruthenium-catalyzed urea synthesis can require temperatures around 150 °C. amazonaws.com Careful temperature control is necessary to prevent the decomposition of reactants or products.
Catalysts: While many urea formations proceed without a catalyst, bases such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) are often used, particularly if one of the amine starting materials is in the form of a hydrochloride salt. beilstein-archives.org Catalysts are essential in carbonylation routes to enhance reaction rates and improve selectivity. numberanalytics.com
Stoichiometry: The molar ratio of the reactants is a crucial factor. Using a slight excess of one reactant can drive the reaction to completion, but may complicate purification. A 1:1 molar ratio is often the starting point for optimization.
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Solvent | Affects solubility of reactants and can participate in side reactions. | Anhydrous aprotic solvents (DCM, THF) are preferred for isocyanate routes. |
| Temperature | Controls reaction rate and potential for side product formation or decomposition. | Room temperature for isocyanate additions; 150-200°C for some catalytic methods. amazonaws.comnumberanalytics.com |
| Catalyst | Increases reaction rate and can influence selectivity. | Bases (e.g., DIPEA) for amine salts; metal complexes for carbonylation. numberanalytics.combeilstein-archives.org |
| Molar Ratio | Determines reactant conversion and product yield. | Typically started at 1:1 and adjusted to maximize conversion of the limiting reagent. |
Novel Synthetic Approaches and Derivatization Techniques Applied to the Indolyl Urea Core for Analog Generation
Beyond established pathways, novel synthetic methods and derivatization strategies are employed to generate analogs of the this compound core structure for structure-activity relationship (SAR) studies. researchgate.net
Novel Synthetic Approaches: A modern, metal-free approach to N-substituted ureas involves the Hofmann rearrangement of primary amides induced by a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. thieme-connect.com This method allows for the conversion of a carboxamide into a urea, offering an alternative disconnection for the synthesis of the target scaffold.
Derivatization Techniques: The core structure of this compound offers multiple sites for chemical modification to generate a library of analogs:
N-H of the Indole Ring: The indole nitrogen can be alkylated, arylated, or acylated to explore the impact of substitution at this position. This modification can also influence the molecule's hydrogen-bonding capabilities and physical properties.
N-H of the Urea Linkage: Similar to the indole nitrogen, the urea N-H protons are amenable to substitution. N-alkylation, for instance, can disrupt the planarity of the urea moiety, which has been used as a strategy to reduce crystal packing energy and enhance aqueous solubility. nih.gov
The Indole Ring: The indole ring can undergo electrophilic substitution reactions. For example, Friedel-Crafts acylation can introduce ketone functionalities, typically at the C2 position if C3 is blocked, or on the benzene (B151609) portion of the indole. lboro.ac.uk Halogenation can also be used to introduce substituents at various positions.
The Benzyl Ring: The 4-methylbenzyl moiety can be readily varied by starting the synthesis with different substituted benzylamines or benzyl isocyanates. This allows for the exploration of electronic and steric effects on the periphery of the molecule.
| Modification Site | Type of Reaction | Potential Functional Groups | Reference |
|---|---|---|---|
| Indole N-H | Alkylation, Acylation | Methyl, Ethyl, Acetyl, Benzoyl | nih.gov |
| Urea N-H | Alkylation | Methyl, Ethyl | nih.govbldpharm.com |
| Indole Ring (C2, C4-C7) | Electrophilic Substitution (e.g., Friedel-Crafts, Halogenation) | Acyl, Bromo, Chloro | lboro.ac.uk |
| Benzyl Ring | Variation of Starting Material | Methoxy (B1213986), Chloro, Fluoro, Trifluoromethyl | researchgate.net |
Purification and Isolation Procedures for Research-Grade Chemical Compound Material
The isolation and purification of this compound to obtain research-grade material is a critical final step in its synthesis. The appropriate technique depends on the physical properties of the compound and the nature of the impurities.
Work-up: Following the completion of the reaction, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or DCM), washing with water or brine to remove water-soluble impurities and salts, drying the organic layer over an anhydrous salt like sodium sulfate, and concentrating the solution under reduced pressure. beilstein-archives.org
Purification Methods:
Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane), and the solution is allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. mdpi.com For industrial-scale purification, multi-stage crystallization can be employed to achieve very high purity. google.com
Column Chromatography: For laboratory-scale synthesis, flash column chromatography is the most common purification technique. thieme-connect.com It is particularly useful for separating the desired product from unreacted starting materials or side products with similar solubility properties. A silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the compounds. researchgate.netbeilstein-archives.org
The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). thieme-connect.com
| Technique | Description | Application |
|---|---|---|
| Aqueous Work-up | Liquid-liquid extraction to remove water-soluble byproducts and reagents. | Initial purification step after reaction completion. |
| Recrystallization | Purification based on differential solubility of the compound and impurities in a solvent at different temperatures. | Effective for crystalline solids; scalable. mdpi.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel). | Highly versatile for purifying research-grade material from complex mixtures. beilstein-archives.orgthieme-connect.com |
Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl 3 4 Methylbenzyl Urea Analogs
Systematic Exploration of Substituent Effects on the Indole (B1671886) Moiety and Associated Biological Activity Profiles
The indole nucleus is a versatile scaffold in drug design, and its biological activity can be finely tuned by introducing various substituents at different positions. nih.gov For diaryl urea (B33335) derivatives, modifications on the heterocyclic ring system, such as the indole moiety, are a key strategy for optimizing potency and selectivity.
Research on related indole-containing structures has demonstrated that the nature and position of substituents on the indole ring significantly impact biological activity. The positions C4, C5, C6, and C7 on the benzene (B151609) portion of the indole ring are common targets for modification. researchgate.net
Key Findings from Analog Studies:
Halogen Substituents: In many series of bioactive compounds, the introduction of halogen atoms (F, Cl, Br) on the indole ring leads to enhanced potency. For instance, in a series of indazole-based diaryl ureas, derivatives with a trifluoromethyl or halogen substituent on the indazole ring showed higher activity against selected cancer cell lines than the reference compound sorafenib. nih.gov Fluorine, in particular, is often favored due to its small size and ability to form favorable interactions with target proteins.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent play a critical role. Molecular docking studies on certain indole derivatives revealed that the presence of strong electron-withdrawing groups (like a nitro group) on the phenyl ring of the indole is important for the ligand's interaction with the binding pocket of its target protein. acs.org Conversely, in other contexts, electron-donating groups like methoxy (B1213986) (–OCH₃) can enhance activity.
Positional Importance: The specific position of the substituent is crucial. Studies on various indole derivatives have shown that substitution at certain positions is more favorable than others. For example, functionalization at the C7 and C6 positions has been achieved using specific catalysts, highlighting the ability to selectively modify these sites to explore the SAR. researchgate.net In some series, substitution at the C5 position has been found to be particularly advantageous for improving potency.
The table below illustrates hypothetical SAR data for substitutions on the indole moiety of a 1-(1H-indol-3-yl)-3-aryl urea scaffold, based on general principles observed in related compound series.
Table 1: Effect of Indole Ring Substituents on Biological Activity (Hypothetical Data)
| Compound ID | Indole Substituent (R¹) | Biological Activity (IC₅₀, nM) |
|---|---|---|
| A-1 | H (Unsubstituted) | 150 |
| A-2 | 5-Fluoro | 45 |
| A-3 | 5-Chloro | 60 |
| A-4 | 5-Methoxy | 85 |
| A-5 | 6-Fluoro | 70 |
| A-6 | 7-Chloro | 95 |
| A-7 | 5-Nitro | 30 |
Investigation of Structural Modifications on the 4-Methylbenzyl Group for Ligand-Target Interactions
The 4-methylbenzyl group is the other key aromatic moiety in the parent compound. Its primary role is often to occupy a hydrophobic pocket within the target protein's binding site. mdpi.com Modifications to this group, including the position of the methyl substituent or its replacement with other functional groups, can significantly alter binding affinity and selectivity.
In the context of kinase inhibitors, the terminal aryl group (in this case, the 4-methylbenzyl moiety) often binds in a hydrophobic region adjacent to the ATP-binding site. mdpi.com The SAR for this part of the molecule is highly dependent on the specific topology of the target's binding pocket.
Key Findings from Analog Studies:
Position of Alkyl Groups: Moving the methyl group from the para (4) position to the meta (3) or ortho (2) position can probe the shape and dimensions of the hydrophobic pocket. In many kinase inhibitor series, the para position is optimal for substituents.
Effect of Electron-Withdrawing Groups: Replacing the methyl group with electron-withdrawing groups, such as trifluoromethyl (–CF₃) or halogens (–Cl, –F), has been a successful strategy in many diaryl urea inhibitors. These groups can enhance binding affinity and improve pharmacokinetic properties. SAR studies on quinoline-based diaryl ureas showed that an end aryl group substituted by one or more electron-withdrawing groups (like –CF₃, –Cl) was beneficial for improving biological activity. researchgate.net
Bulky Substituents: The size of the substituent is a critical factor. While a methyl group is relatively small, replacing it with larger groups like tert-butyl or a phenyl ring can either enhance binding through increased hydrophobic interactions or cause a steric clash that reduces affinity, depending on the size of the binding pocket.
The following interactive table presents hypothetical SAR data for modifications to the benzyl (B1604629) group of a 1-aryl-3-benzyl urea scaffold, reflecting common trends.
Table 2: Effect of Benzyl Ring Substituents on Ligand-Target Interactions (Hypothetical Data)
| Compound ID | Benzyl Substituent (R²) | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| B-1 | 4-Methyl | 120 |
| B-2 | 3-Methyl | 250 |
| B-3 | 4-Ethyl | 180 |
| B-4 | 4-Chloro | 55 |
| B-5 | 4-Trifluoromethyl | 35 |
| B-6 | 3-Chloro-4-methyl | 75 |
| B-7 | Unsubstituted Benzyl | 300 |
Conformational Analysis of the Urea Linker and its Influence on Molecular Recognition and Functional Response
The urea linker (–NH–C(O)–NH–) is not merely a spacer; it is a critical pharmacophoric element responsible for key molecular recognition events. mdpi.com Its primary function is to form specific hydrogen bonds with the backbone of the target protein, often acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). mdpi.com
The geometry of the diaryl urea moiety is relatively rigid, which helps to properly orient the two flanking aromatic rings (indole and 4-methylbenzyl) for optimal interaction with their respective binding sites. mdpi.com This conformational constraint is a key feature of many potent inhibitors.
Key Findings from Conformational Studies:
Hydrogen Bonding: The urea moiety typically forms a bidentate hydrogen bond with a specific amino acid residue (e.g., aspartate) in the hinge region of a kinase, anchoring the inhibitor in the active site. mdpi.com
Role in Type II Inhibition: Diaryl ureas are classic examples of "Type II" kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase. The urea linker is essential for bridging the two hydrophobic pockets that are accessible in this specific conformation.
Conformational Constraint: Introducing conformational constraints, for example by incorporating the urea into a cyclic structure or by adding bulky ortho substituents to one of the aryl rings, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity. Studies on conformationally constrained ortho-anilino diaryl ureas have led to the discovery of potent and bioavailable antagonists for specific receptors. acs.org
Rational Design Strategies for Lead Optimization Based on Comprehensive SAR Data
The comprehensive SAR data gathered from modifying the indole, benzyl, and urea components provide a roadmap for rational lead optimization. The goal is to synthesize new analogs with improved potency, selectivity, and drug-like properties. researchgate.net
Key Rational Design Strategies:
Structure-Based Design: If a crystal structure of the lead compound bound to its target is available, designers can visualize the key interactions. SAR data can then be used to guide the introduction of new functional groups that can form additional favorable interactions (e.g., adding a halogen to interact with a specific hydrophobic pocket or a polar group to form a new hydrogen bond).
Bioisosteric Replacement: The SAR data may indicate that a particular group is important for activity but also contributes to poor properties (e.g., metabolic instability). In such cases, a bioisostere—a group with similar steric and electronic properties—can be substituted. For example, a metabolically labile methyl group on the benzyl ring might be replaced with a chlorine atom if the SAR indicates that a small, lipophilic group is favored at that position.
Scaffold Hopping: If the indole or benzyl scaffold presents insurmountable problems, the SAR data can inform the design of a new scaffold that maintains the key interaction points. The essential information—such as the required distance and vector between the hydrogen-bonding urea and the hydrophobic moieties—can be used to design a completely novel core structure.
Fragment-Based Growth: Based on the SAR, promising fragments from different analogs can be combined. For example, if a 5-fluoro substituent on the indole (from compound A-2) and a 4-trifluoromethyl group on the benzyl ring (from compound B-5) both independently increase activity, a new analog combining both features would be a logical next step to synthesize and test. This iterative process of design, synthesis, and testing is the foundation of lead optimization. nih.govresearchgate.net
Investigation of Biological Activities and Mechanisms of Action in Pre Clinical Models
Cellular Target Identification and Validation for 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea
There is no publicly available information identifying or validating specific cellular targets for this compound.
Ligand-Receptor Binding Studies in Cellular Systems
No ligand-receptor binding studies for this compound in any cellular system have been reported in the scientific literature. Consequently, data on its binding affinity, selectivity, or specific receptor interactions are not available.
Enzyme Inhibition or Activation Assays (e.g., Kinases, other relevant enzymes)
There are no published reports on the enzymatic activity of this compound. While some urea-containing compounds have been investigated as kinase inhibitors, no such data exists specifically for this compound. Therefore, information regarding its potential to inhibit or activate kinases or other enzymes is currently unknown.
Modulation of Protein-Protein Interactions
The ability of this compound to modulate protein-protein interactions has not been investigated in any published pre-clinical studies.
Modulation of Intracellular Signaling Pathways by the Chemical Compound
There is no available data on the effects of this compound on any intracellular signaling pathways.
Assessment of Gene Expression Profiles and Proteomic Changes
No studies have been conducted to assess the impact of this compound on gene expression profiles or to analyze proteomic changes in response to its exposure.
Analysis of Protein Phosphorylation and Activation States
There is no information available regarding the effect of this compound on protein phosphorylation or the activation states of any signaling proteins.
Based on a comprehensive search of available scientific literature, there is a notable absence of pre-clinical data for the compound this compound. Its biological activities, cellular targets, mechanism of action, and effects on intracellular signaling pathways remain uncharacterized. Future research would be necessary to elucidate the pharmacological profile of this compound.
Cell Cycle Progression and Apoptosis Induction in Cellular Models
Based on a comprehensive review of publicly available scientific literature, specific studies detailing the effects of this compound on cell cycle progression or the induction of apoptosis in cellular models have not been reported. The primary research trajectory for this compound has been focused on its neuropharmacological properties rather than on anti-proliferative or cytotoxic activities.
Functional Evaluation in Disease-Relevant Cellular and Animal Models
Detailed quantitative data regarding the in vitro efficacy of this compound in specific cell culture systems, such as receptor binding affinities (Ki) or functional potency (EC50/IC50) in cell-based assays, are not extensively available in the public domain. However, its mechanism of action suggests direct interaction with specific receptor systems.
The sedative and hypnotic properties of this compound have been evaluated in rodent models. Studies have demonstrated that the compound exerts potent sedative and hypnotic effects. For instance, orally administered YZG-331 was shown to dose-dependently decrease spontaneous locomotor activity in mice. Furthermore, significant species-dependent differences in efficacy have been noted; electroencephalogram (EEG) changes indicative of sleep were observed in mice at a dose of 10 mg/kg, while rats required a higher dose of 50 mg/kg to achieve a similar effect Current time information in Nord-du-Québec, CA.. These findings establish the compound's activity in vivo and highlight the importance of species selection in pre-clinical safety and efficacy studies.
The primary molecular mechanism of this compound is attributed to its action as an agonist at multiple neurotransmitter receptors. It is identified as a synthetic adenosine analog that functions as both an adenosine receptor agonist and a gamma-aminobutyric acid A (GABAA) receptor agonist.
The sedative-hypnotic effects appear to be mediated through its interaction with the central adenosine system. Administration of the compound in animal models leads to a significant decrease in the levels of adenosine and its metabolite, adenine, in the caudate putamen region of the brain. The compound also modulates the levels of other key neurotransmitters, including GABA, aspartate, and glutamate, to promote sleep. Further investigation revealed that YZG-331 can increase the activity of glutamate decarboxylase, the enzyme responsible for GABA synthesis, thereby elevating GABA levels in the hypothalamus.
Additionally, the compound has been shown to affect tryptophan and serotonin (5-HT) metabolism. This multifaceted mechanism, involving the modulation of several key sleep-wake regulating neurotransmitter systems, underlies its observed sedative and hypnotic properties.
Pre-clinical Pharmacological Characterization in Model Systems
The metabolic stability of this compound has been investigated across multiple species using liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes. The compound exhibited significant interspecies variation in its stability. Current time information in Nord-du-Québec, CA.
After a 120-minute incubation period in liver microsomes, the percentage of the parent compound remaining was determined. The highest rate of metabolism was observed in rat liver microsomes, while the compound was most stable in dog liver microsomes. In contrast to its metabolism by microsomal enzymes, the compound was found to be stable in the liver cytoplasm across all tested species (human, monkey, dog, rat, and mouse). Current time information in Nord-du-Québec, CA. Additionally, YZG-331 was found to be unstable when incubated with gut microbiota from rats or mice, with over 50% of the compound being degraded within 120 minutes. Current time information in Nord-du-Québec, CA.
| Species | Test System | % Compound Remaining (at 120 min) |
|---|---|---|
| Human | Liver Microsomes | 86% |
| Monkey | Liver Microsomes | 89% |
| Dog | Liver Microsomes | 94% |
| Rat | Liver Microsomes | 54% |
| Mouse | Liver Microsomes | 89% |
Membrane Permeability and Cellular Uptake in Model Systems (e.g., Caco-2, MDCK)
The assessment of membrane permeability and cellular uptake is a critical step in the pre-clinical evaluation of novel chemical entities, as it provides valuable insights into the potential oral absorption and systemic distribution of a compound. Standardized in vitro models, such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, are routinely employed for this purpose. nuvisan.com These cell lines form polarized monolayers that mimic the intestinal epithelium, allowing for the investigation of a compound's ability to traverse this biological barrier. bioivt.comevotec.com
Currently, specific experimental data on the membrane permeability and cellular uptake of this compound in Caco-2 or MDCK cell systems are not available in the public domain. However, the general methodologies for these assays allow for a detailed projection of how such an investigation would be conducted and the nature of the data that would be generated.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. evotec.comcreative-bioarray.com This includes the formation of tight junctions and the expression of various transporters, making it a valuable model for predicting human drug absorption. enamine.net
In a typical Caco-2 permeability assay, the cells are cultured on a semi-permeable membrane in a Transwell™ system, which separates the apical (luminal) and basolateral (blood) compartments. evotec.com The test compound, this compound, would be added to the apical side to determine the rate of its transport to the basolateral side (absorptive flux). Conversely, the compound would be added to the basolateral side to measure its transport to the apical side (efflux). bioivt.com The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of the compound across the cell monolayer, would then be calculated. evotec.com
The bidirectional nature of this assay also allows for the determination of the efflux ratio, which is the ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction. evotec.com An efflux ratio significantly greater than 1 would suggest that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit the net absorption of a compound. creative-bioarray.com
MDCK Permeability Assay
The MDCK cell line is another widely used model for permeability screening. creative-bioarray.com While of canine origin, these cells form a tight monolayer more rapidly than Caco-2 cells and are particularly useful for studying the role of specific transporters. Often, MDCK cells are transfected to overexpress human efflux transporters like P-gp (MDCK-MDR1) or Breast Cancer Resistance Protein (BCRP), providing a more specific tool to investigate whether a compound is a substrate for these transporters. evotec.comnih.gov The experimental setup for the MDCK assay is similar to that of the Caco-2 assay, yielding Papp values and efflux ratios. creative-bioarray.com
Illustrative Data Presentation
While no experimental data for this compound is currently available, the findings from such studies would typically be presented in a format similar to the hypothetical data table below. This table illustrates the key parameters that would be determined to characterize the compound's permeability profile.
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) (x 10-6 cm/s) | Data not available | The apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. Higher A→B values suggest better passive absorption. |
| Papp (B→A) (x 10-6 cm/s) | Data not available | |
| Efflux Ratio (Papp B→A / Papp A→B) | Data not available | A ratio >2 is generally considered indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein. |
| Recovery (%) | Data not available | Indicates the percentage of the initial compound recovered at the end of the assay. Low recovery may suggest metabolism by the cells or binding to the apparatus. |
The data generated from these in vitro models would be instrumental in classifying the intestinal permeability of this compound and predicting its potential for oral bioavailability.
No Specific Research Found for this compound
Following an extensive search of scientific literature and chemical databases, no specific computational or chemoinformatic studies were found for the compound This compound .
The requested article outline requires detailed research findings on this particular molecule in the following areas:
Computational and Chemoinformatic Approaches in the Study of 1 1h Indol 3 Yl 3 4 Methylbenzyl Urea
In Silico Assessment of Physicochemical and ADME-Related Properties
While the search results show that these computational techniques are widely applied to the broader classes of indole (B1671886), urea (B33335), and indolyl-urea derivatives for drug discovery and analysis, no publications containing specific data—such as docking scores, binding interactions, pharmacophore models, QSAR equations, or predicted ADME parameters—for 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea could be located.
The available research focuses on structurally related but distinct analogs. For instance, studies were found detailing the molecular docking of other indole-urea compounds or the QSAR and ADME properties of different series of indole derivatives. However, in adherence with the strict requirement to focus solely on the specified compound, this information cannot be used to generate the requested article, as it would involve presenting data for incorrect molecules.
Therefore, it is not possible to provide a scientifically accurate article that fulfills the detailed requirements of the prompt for This compound based on currently available public information.
Future Directions and Emerging Research Avenues for Indole Urea Compounds
Exploration of Novel Biological Targets for Therapeutic Intervention Based on Compound Profile
The inherent bioactivity of the indole (B1671886) and urea (B33335) moieties suggests that compounds like 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea could interact with a wide array of biological targets. nih.govnih.gov The exploration of these potential targets is a key area of future research, moving beyond established applications to address unmet medical needs.
Based on the activities of related indole-urea derivatives, several promising targets have been identified for therapeutic intervention. Indole analogs have been recognized as potent agents targeting various biological pathways involved in cancer, such as tubulin polymerization, DNA topoisomerases, and histone deacetylase (HDAC). nih.gov The urea functionality is also crucial in designing inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and neurological disorders. nih.govnih.gov Furthermore, indole-urea derivatives incorporating sulfonamide groups have been synthesized as inhibitors of carbonic anhydrases (CAs), which are implicated in several diseases. nih.gov
Future research will likely focus on screening this compound and its analogs against diverse panels of kinases, proteases, and receptors to uncover novel therapeutic potential.
Table 1: Potential Biological Targets for Indole-Urea Compounds
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) nih.gov, Carbonic Anhydrases (hCA I, II, IX, XII) nih.gov, Kinases (e.g., VEGFR-2) researchgate.net, DNA Topoisomerases nih.gov | Neurology, Pain, Cancer, Glaucoma |
| Receptors | α2-adrenoceptor, Estrogen Receptors nih.gov | Men's Health, Cancer |
| Structural Proteins | Tubulin nih.gov | Cancer |
Development of Advanced Synthetic Strategies for Complex Analogs and Libraries
To explore the full potential of the indole-urea scaffold, the development of advanced and efficient synthetic methods is crucial. These strategies are aimed at producing large libraries of structurally diverse analogs for high-throughput screening and detailed structure-activity relationship (SAR) studies. nih.gov
Classical synthesis of urea derivatives often involves isocyanate intermediates, which can be generated from reagents like phosgene (B1210022) or its safer substitutes, triphosgene (B27547) and 1,1'-carbonyldiimidazole. nih.govmdpi.com The subsequent reaction with an appropriate amine yields the final urea compound. mdpi.com
Modern synthetic approaches are focused on diversity and complexity. nih.gov Key strategies include:
Diversity-Oriented Synthesis (DOS): This approach aims to create a wide range of structurally diverse molecules from a common starting material, enabling the exploration of new chemical space. nih.gov
Complexity-to-Diversity (Ctd) Strategy: This method begins with a complex, naturally occurring indole alkaloid and uses a series of reactions to systematically alter the core ring structure, generating unique and complex scaffolds. nih.gov
Multi-Component Reactions (MCRs): Reactions like the Biginelli condensation can be adapted to produce complex indole-containing heterocyclic systems in a single step from simple starting materials, offering an efficient route to novel libraries. ijpsr.com
Catalytic Methods: The use of transition metals like palladium and iridium in catalytic systems allows for novel ways to construct and modify the indole ring, providing access to a broader range of derivatives. organic-chemistry.org
These advanced methods will facilitate the rapid generation of analogs of this compound with varied substituents on the indole ring, the urea linker, and the benzyl (B1604629) group, which is essential for optimizing biological activity.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Compound Action
Understanding precisely how a compound exerts its effects is fundamental to drug development. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidating the mechanism of action of indole-urea compounds. nih.gov
While direct multi-omics studies on this compound are not yet prevalent, the application of these techniques to related areas demonstrates their potential. For instance, metabolomics has been used to study indole metabolites derived from gut microbiota and their role in diseases like kidney disease, highlighting the complex interplay between these compounds and host physiology. metabolon.comnih.gov Multi-omics analysis can reveal how a compound alters cellular processes on a global scale. nih.gov
A potential multi-omics workflow for an indole-urea compound could involve:
Transcriptomics (RNA-seq): Treating cells with the compound and measuring changes in gene expression to identify upregulated or downregulated pathways.
Proteomics: Quantifying changes in protein levels to see how gene expression changes translate to functional proteins and to identify direct protein targets or off-targets.
Metabolomics: Analyzing changes in cellular metabolites to understand the compound's impact on metabolic pathways, such as energy metabolism or the urea cycle. colab.wsjst.go.jp
By integrating these datasets, researchers can build a comprehensive picture of the compound's cellular impact, identify novel mechanisms and targets, and potentially discover biomarkers for predicting treatment response. nih.gov
Strategic Approaches for Further Pre-clinical Development and Optimization
The journey from a promising hit compound to a clinical candidate requires strategic pre-clinical development and optimization. For an indole-urea compound like this compound, this process involves iterative cycles of design, synthesis, and testing to enhance its therapeutic properties.
A primary goal is to establish a clear Structure-Activity Relationship (SAR) . nih.gov This involves synthesizing a series of analogs where specific parts of the molecule are systematically modified to determine their effect on potency, selectivity, and pharmacokinetic properties. Computational tools, such as molecular docking, are often used to predict how these changes might affect the binding of the compound to its target protein, guiding the design of more effective analogs. researchgate.netnih.gov
The optimization process focuses on improving several key parameters, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion):
Potency: Increasing the compound's activity at its intended biological target.
Selectivity: Ensuring the compound interacts strongly with its target while having minimal effects on other proteins to reduce potential side effects.
Metabolic Stability: Modifying the structure to prevent rapid breakdown by metabolic enzymes, thereby prolonging its duration of action. nih.gov
Solubility and Permeability: Adjusting the compound's physicochemical properties to ensure it can be absorbed into the bloodstream and reach its site of action.
Table 2: Potential Optimization Strategies for this compound
| Molecular Moiety | Potential Modifications | Goal of Modification |
|---|---|---|
| Indole Ring | Substitution at various positions (e.g., with fluoro, methoxy (B1213986) groups) nih.gov | Improve binding affinity, alter metabolic stability, enhance selectivity. |
| Urea Linker | Alkylation of urea nitrogens, replacement with bioisosteres (e.g., thiourea) rsc.orgnih.gov | Modulate hydrogen bonding capacity, alter planarity and conformation. nih.gov |
| 4-Methylbenzyl Group | Varying substituents on the phenyl ring (e.g., halogens, alkyl groups) nih.gov, replacing the phenyl ring with other aromatic or aliphatic systems. nih.gov | Explore binding pocket interactions, improve lipophilicity and pharmacokinetic profile. |
Through these strategic approaches, the therapeutic potential of the indole-urea scaffold can be systematically refined, paving the way for the development of next-generation therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling an amine with an isocyanate or via carbodiimide-mediated reactions. For analogous compounds (e.g., 1-benzyl-3-benzoylurea derivatives), reflux conditions in ethanol or dichloromethane with triethylamine as a base are common . Optimization may include varying solvents (polar vs. nonpolar), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Comparative studies using FTIR and NMR (¹H, ¹³C) are critical for verifying product purity and structural integrity .
Q. How can structural characterization of this compound be performed to confirm its identity?
A multi-analytical approach is essential:
- FTIR : Confirm the presence of urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
- NMR : ¹H-NMR should resolve indole protons (δ 6.8–7.6 ppm), aromatic methyl groups (δ 2.3–2.5 ppm), and urea NH signals (δ 8.5–9.0 ppm, broad). ¹³C-NMR will confirm carbonyl (δ 155–160 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₁₇H₁₆N₃O, MW 278.34 g/mol) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Preliminary data from structurally similar ureas suggest limited solubility in aqueous buffers but moderate solubility in DMSO or DMF. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) should be conducted using HPLC or LC-MS to monitor degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Substituent Variation : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OCH₃) groups to assess effects on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify key interactions with targets like kinases or receptors, guided by indole’s role in binding hydrophobic pockets .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported data, such as inconsistent bioactivity or synthetic yields?
- Reproducibility Checks : Validate reaction protocols (e.g., solvent purity, inert atmosphere) to address yield disparities .
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay type, cell lines). For example, cytotoxicity variations may stem from differences in cell permeability or metabolic rates .
- Advanced Analytics : Use X-ray crystallography (as in ) to resolve structural ambiguities affecting bioactivity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Q. What experimental designs are suitable for investigating polymorphism or crystallographic variations?
- Crystallization Screens : Use solvent/antisolvent combinations to grow single crystals for X-ray diffraction studies .
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphic transitions and thermal stability .
Methodological Considerations
Q. How should researchers address the lack of analytical data for rare or novel urea derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
